molecular formula C27H23N3O4S B2750330 methyl 5-cyano-4-(4-methylphenyl)-6-({[(naphthalen-2-yl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate CAS No. 383894-23-3

methyl 5-cyano-4-(4-methylphenyl)-6-({[(naphthalen-2-yl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B2750330
CAS No.: 383894-23-3
M. Wt: 485.56
InChI Key: ALMSSVLBODOHOG-UHFFFAOYSA-N
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Description

Methyl 5-cyano-4-(4-methylphenyl)-6-({[(naphthalen-2-yl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydropyridine core substituted with multiple functional groups. Key structural elements include:

  • Core: A 1,2,3,4-tetrahydropyridine ring, providing partial saturation that may enhance conformational stability compared to fully aromatic analogs.
  • 4-(4-Methylphenyl): A lipophilic aryl group that may enhance membrane permeability or modulate target binding. 6-Sulfanyl linkage: A thioether bridge connected to a naphthalene carbamoyl methyl group, contributing to steric bulk and π-π stacking interactions. Methyl ester at position 3: A hydrolytically labile group that could serve as a prodrug motif.

Properties

IUPAC Name

methyl 5-cyano-4-(4-methylphenyl)-6-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-16-7-9-18(10-8-16)23-21(14-28)26(30-25(32)24(23)27(33)34-2)35-15-22(31)29-20-12-11-17-5-3-4-6-19(17)13-20/h3-13,23-24H,15H2,1-2H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMSSVLBODOHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC(=O)NC3=CC4=CC=CC=C4C=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-cyano-4-(4-methylphenyl)-6-({[(naphthalen-2-yl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted pyridines, naphthalenes, and other aromatic compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-4-(4-methylphenyl)-6-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Methyl 5-cyano-4-(4-methylphenyl)-6-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of methyl 5-cyano-4-(4-methylphenyl)-6-({[(naphthalen-2-yl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of dihydropyridine and pyridine derivatives with diverse substituents. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name (Core Structure) Key Substituents Functional Groups Reported Activities/Properties
Target Compound (Tetrahydropyridine) 4-(4-Methylphenyl), 6-(naphthalen-2-yl carbamoylmethyl sulfanyl), 5-cyano, methyl ester Cyano, thioether, carbamate, ester Not explicitly reported (inferred lipophilicity, potential kinase inhibition)
AZ331 (1,4-Dihydropyridine) 4-(2-Furyl), N-(2-methoxyphenyl), 6-(4-methoxyphenyl oxoethyl sulfanyl) Amide, thioether, methoxy Pharmacological screening (hypothetical anti-inflammatory or CNS activity)
AZ257 (1,4-Dihydropyridine) 4-(2-Furyl), 6-(4-bromophenyl oxoethyl sulfanyl), N-(2-methoxyphenyl) Bromophenyl, amide, thioether Enhanced halogen-mediated hydrophobic interactions (possible antimicrobial activity)
4-(2-Chlorophenyl) analog (Dihydropyridine) 4-(2-Chlorophenyl), 6-(phenylethyl sulfanyl), N-(2-methoxyphenyl) Chlorophenyl, thioether, methoxy Structural studies suggest improved crystallinity due to Cl···π interactions
Methyl 6-amino-4H-pyran-3-carboxylate Pyran core, 4-(4-ethylphenyl), 2-(pyridinyl sulfanylmethyl) Amino, cyano, thioether Probable solubility challenges due to pyran rigidity
Methyl 3-cyano-6-(4-fluorophenyl)-pyridine Pyridine core, 4-fluorophenyl, methyl ester Fluorophenyl, cyano, ester Enhanced metabolic stability (C-F bond resistance to oxidation)

Key Findings from Structural Comparisons

Core Flexibility vs. Rigidity :

  • The tetrahydropyridine core in the target compound offers partial saturation, balancing flexibility (for target adaptation) and rigidity (for entropic binding advantages). In contrast, pyridine (fully aromatic) and pyran (oxygen-containing heterocycle) cores in analogs exhibit distinct conformational behaviors.

Substituent Effects on Lipophilicity :

  • The naphthalene carbamoyl group in the target compound significantly increases lipophilicity (logP ~4.5 estimated) compared to AZ331 (logP ~3.2) or the fluorophenyl analog (logP ~2.8). This may improve blood-brain barrier penetration but reduce aqueous solubility .

The bromophenyl group in AZ257 introduces steric bulk and halogen bonding capabilities .

Synthetic Accessibility :

  • Compounds with simpler aryl groups (e.g., 4-fluorophenyl or 4-methylphenyl) are synthesized via straightforward SNAr or Suzuki couplings. The naphthalene carbamoyl group in the target compound likely requires multi-step synthesis, including carbamate formation and thioether linkage, as seen in analogous protocols .

Crystallographic Behavior :

  • Hydrogen-bonding patterns in similar dihydropyridines (e.g., AZ331) show N-H···O and C=O···H-N interactions, forming dimeric or chain motifs . The naphthalene group in the target compound may induce π-stacking, complicating crystallization but improving co-crystal formation with aromatic targets .

Biological Activity

Methyl 5-cyano-4-(4-methylphenyl)-6-({[(naphthalen-2-yl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the pharmacological properties of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydropyridine core with various functional groups that contribute to its biological activity. The presence of the cyano group, methylphenyl moiety, and naphthalenyl carbamoyl group enhances its potential for interaction with biological targets.

IUPAC Name : this compound

Molecular Formula : C27H23N3O4S

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural components allow it to modulate the activity of these targets, leading to various pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to reduced tumor growth and inflammation.
  • Antioxidant Activity : It exhibits significant antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Analgesic Effects : Preliminary studies suggest that it may possess pain-relieving properties.

Pharmacological Activities

Research indicates that this compound shows promise in several therapeutic areas:

Activity Description References
AntitumorDemonstrated inhibition of tumor cell proliferation.
AntioxidantEffective in reducing oxidative stress markers.
AnalgesicExhibits pain-relieving effects in animal models.
Anti-inflammatoryReduces inflammation in various models.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its analogs:

  • Tumor Inhibition Study : A study indicated that derivatives of this compound significantly inhibited tumor growth in vitro and in vivo models. The mechanism was linked to apoptosis induction in cancer cells.
  • Antioxidant Evaluation : In vitro assays demonstrated that the compound effectively scavenged free radicals and reduced lipid peroxidation levels.
  • Analgesic Assessment : Animal studies showed that administration of the compound resulted in a notable decrease in pain responses compared to control groups.

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